2-Ethylisonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-ethylisonicotinic acid often involves multi-step chemical reactions, including ethylation, hydrolysis-acidification, and Knoevenagel reactions. For instance, the synthesis of 2-ethylacrylic acid utilizes diethyl malonate as a raw material, undergoing a series of reactions to achieve the desired product, showcasing a methodology that might be applicable or analogous in synthesizing 2-ethylisonicotinic acid (Wang Yan-jun, 2003). Additionally, the synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide via nucleophilic displacement reaction highlights the versatility of reactions in creating isonicotinic acid derivatives, which may offer insights into the synthesis strategies for 2-ethylisonicotinic acid (J. Amartey et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals the importance of substituent effects on the overall conformation and reactivity. For example, the study of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid provides insights into how different functional groups affect the molecular geometry and electronic structure, which could be relevant for understanding the structural characteristics of 2-ethylisonicotinic acid (T. Baul et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving isonicotinic acid derivatives often highlight the reactivity of the pyridine ring and the influence of substituents on chemical behavior. The reactivity patterns observed in the synthesis and reactions of esters of variously substituted isonicotinic acids can provide valuable information on the types of chemical transformations 2-ethylisonicotinic acid might undergo (T. Smirnova & M. Y. Gavrilov, 1996).
Physical Properties Analysis
The physical properties of isonicotinic acid derivatives, such as boiling points, melting points, and crystallization behavior, are crucial for understanding their stability, solubility, and suitability for various applications. For example, the study on the synthesis and characterization of 2-ethylacrylic acid provides data on boiling points, which are essential for the distillation and purification of such compounds (Wang Yan-jun, 2003).
Chemical Properties Analysis
The chemical properties of 2-ethylisonicotinic acid, such as acidity, reactivity towards nucleophiles or electrophiles, and behavior in various chemical environments, can be inferred from studies on similar compounds. For instance, the examination of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated reactions offers insights into the nucleophilic and electrophilic reactions that 2-ethylisonicotinic acid may undergo, highlighting its potential reactivity and applications in organic synthesis (Kishore Thalluri et al., 2014).
Scientific Research Applications
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Industrial Chemistry
- Application : Nicotinic acid, a derivative of isonicotinic acid, is used in various industrial applications .
- Methods : Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid .
- Results : The world produced 34,000 tons of nicotinic acid in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .
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Agriculture
- Application : Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids are being explored as potential weapons against plant diseases .
- Methods : The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
- Results : Plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
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Pharmaceuticals
- Application : Isonicotinic acid and its derivatives are used in the pharmaceutical industry . For example, 2-Ethylisonicotinic acid thioamide is a compound that has been studied for its potential uses .
- Methods : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. This information is typically found in the scientific literature or patent applications related to the compound .
- Results : The results or outcomes obtained would also depend on the specific derivative and its intended use. This information is typically found in the scientific literature or patent applications related to the compound .
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Plant Protection
- Application : Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids are being explored as potential weapons against plant diseases .
- Methods : The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
- Results : Plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
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Chemical Synthesis
- Application : Isonicotinic acid and its derivatives, including 2-Ethylisonicotinic acid, are often used as intermediates in the synthesis of more complex chemical compounds .
- Methods : The specific methods of synthesis would depend on the specific derivative and the target compound. This information is typically found in the scientific literature or patent applications related to the compound .
- Results : The results or outcomes obtained would also depend on the specific derivative and the target compound. This information is typically found in the scientific literature or patent applications related to the compound .
-
Plant Health Protection
- Application : Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids are being explored as potential weapons against plant diseases .
- Methods : The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
- Results : Plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
Future Directions
While specific future directions for 2-Ethylisonicotinic acid are not detailed in the search results, it’s worth noting that similar compounds like iodine clocks have a promising future in materials science . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
properties
IUPAC Name |
2-ethylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCQSPCQYCXBJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435857 | |
Record name | 2-ethylpyridine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylisonicotinic acid | |
CAS RN |
3376-96-3 | |
Record name | 2-ethylpyridine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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